molecular formula C9H12N2O6 B12559201 1-[(2-Acetoxyethoxy)methyl]barbituric Acid CAS No. 154021-74-6

1-[(2-Acetoxyethoxy)methyl]barbituric Acid

Cat. No.: B12559201
CAS No.: 154021-74-6
M. Wt: 244.20 g/mol
InChI Key: GTLSZXVPIAVXIH-UHFFFAOYSA-N
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Description

1-[(2-Acetoxyethoxy)methyl]barbituric acid is a derivative of barbituric acid, a compound known for its diverse applications in medicinal chemistry and material sciences. This compound is characterized by the presence of an acetoxyethoxy group attached to the barbituric acid core, which imparts unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves the reaction of 2,4,6-tris(trimethylsiloxy)pyrimidine with 2-oxabutane-1,4-diyl diacetate in methylene chloride in the presence of tin(IV) chloride (SnCl4). This reaction proceeds regioselectively to form the desired compound . The product can be further deacetylated to yield a free acyclic analog of N-ribosides of barbituric acid .

Mechanism of Action

The mechanism of action of 1-[(2-acetoxyethoxy)methyl]barbituric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, barbituric acid derivatives are known to act as central nervous system depressants by promoting binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels .

Comparison with Similar Compounds

1-[(2-Acetoxyethoxy)methyl]barbituric acid can be compared to other barbituric acid derivatives such as:

The uniqueness of this compound lies in its acetoxyethoxy group, which imparts distinct chemical properties and potential biological activities compared to other barbituric acid derivatives.

Properties

CAS No.

154021-74-6

Molecular Formula

C9H12N2O6

Molecular Weight

244.20 g/mol

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-1-yl)methoxy]ethyl acetate

InChI

InChI=1S/C9H12N2O6/c1-6(12)17-3-2-16-5-11-8(14)4-7(13)10-9(11)15/h2-5H2,1H3,(H,10,13,15)

InChI Key

GTLSZXVPIAVXIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOCN1C(=O)CC(=O)NC1=O

Origin of Product

United States

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